molecular formula C17H37NO3 B12707900 Isopropanolamine myristate CAS No. 64012-06-2

Isopropanolamine myristate

Cat. No.: B12707900
CAS No.: 64012-06-2
M. Wt: 303.5 g/mol
InChI Key: HRTFUMOKDUHNIY-UHFFFAOYSA-N
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Description

Isopropanolamine myristate is a chemical compound with the molecular formula C17H37NO3. It is a derivative of myristic acid and isopropanolamine, combining the properties of both components. This compound is used in various applications, particularly in the cosmetics and pharmaceutical industries, due to its surfactant and emulsifying properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropanolamine myristate is synthesized through the reaction of myristic acid with isopropanolamine. The reaction typically involves the esterification of myristic acid with isopropanolamine under controlled conditions. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality. Industrial production may also incorporate advanced techniques like high-speed mixing and multi-stage purification to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Isopropanolamine myristate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Isopropanolamine myristate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropanolamine myristate involves its ability to alter the surface properties of substances. As an emulsifier, it reduces the surface tension between different phases, allowing them to mix more effectively. In pharmaceutical applications, it enhances the penetration of active ingredients through biological membranes by disrupting the lipid bilayer, thereby increasing drug absorption .

Comparison with Similar Compounds

Isopropanolamine myristate can be compared with other similar compounds such as:

This compound stands out due to its specific combination of myristic acid and isopropanolamine, providing a unique balance of hydrophilic and lipophilic properties, making it versatile for various applications.

Properties

CAS No.

64012-06-2

Molecular Formula

C17H37NO3

Molecular Weight

303.5 g/mol

IUPAC Name

1-aminopropan-2-ol;tetradecanoic acid

InChI

InChI=1S/C14H28O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-3(5)2-4/h2-13H2,1H3,(H,15,16);3,5H,2,4H2,1H3

InChI Key

HRTFUMOKDUHNIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)O.CC(CN)O

Origin of Product

United States

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